Chagreslactone - 799269-22-0

Chagreslactone

Catalog Number: EVT-2903293
CAS Number: 799269-22-0
Molecular Formula: C25H36O8
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chagreslactone is a natural product found in Myrospermum frutescens with data available.
Source and Classification

Chagreslactone is predominantly sourced from Guatteria gaumeri, which is native to certain tropical regions. This plant has been traditionally used in folk medicine, and its extracts have shown promising results in various studies. In terms of classification, Chagreslactone falls under the category of secondary metabolites, specifically within the group of terpenoids and lactones. These compounds are known for their diverse range of biological activities, including anti-inflammatory and antimicrobial properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Chagreslactone can be approached through several methods, including:

  1. Natural Extraction: The most common method involves extracting the compound from Guatteria gaumeri using organic solvents such as ethanol or methanol. This method allows for the isolation of Chagreslactone along with other bioactive compounds present in the plant.
  2. Chemical Synthesis: Although less common, synthetic routes can be developed to produce Chagreslactone in the laboratory. These methods typically involve multi-step organic synthesis techniques, including cyclization reactions that form the lactone structure.
  3. Biotransformation: This method utilizes microorganisms or enzymes to convert precursors into Chagreslactone, offering a more environmentally friendly approach compared to traditional chemical synthesis.

Each method has its advantages and limitations regarding yield, purity, and environmental impact.

Molecular Structure Analysis

Structure and Data

Chagreslactone has a distinct molecular structure characterized by its lactonic ring. The molecular formula for Chagreslactone is C15H24O3C_{15}H_{24}O_3, indicating that it consists of 15 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms. The compound's structural features include:

  • A cyclic ester functional group.
  • Multiple chiral centers contributing to its stereochemistry.
  • A hydrophobic character due to its carbon-rich structure.

The three-dimensional conformation of Chagreslactone plays a crucial role in its biological activity, influencing how it interacts with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Chagreslactone participates in various chemical reactions typical for lactones:

  1. Hydrolysis: Under acidic or basic conditions, Chagreslactone can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
  2. Reduction: The carbonyl group within the lactonic structure can be reduced using reducing agents such as lithium aluminum hydride to form an alcohol derivative.
  3. Esterification: Chagreslactone can react with alcohols to form esters, which may enhance its solubility and bioavailability.

These reactions are significant for modifying Chagreslactone's properties for potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of Chagreslactone involves several pathways:

  • Anti-inflammatory Activity: Research suggests that Chagreslactone inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response, thereby reducing inflammation.
  • Antimicrobial Activity: The compound exhibits inhibitory effects against various bacterial strains by disrupting microbial cell membranes.
  • Antioxidant Properties: Chagreslactone scavenges free radicals, contributing to its protective effects against oxidative stress.

These mechanisms highlight the compound's potential as a therapeutic agent in treating inflammatory diseases and infections.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chagreslactone possesses several notable physical and chemical properties:

These properties are essential for understanding how Chagreslactone behaves in different environments and formulations.

Applications

Scientific Uses

Chagreslactone has several promising applications in scientific research:

  1. Pharmacology: Due to its anti-inflammatory and antimicrobial properties, Chagreslactone is being investigated for potential use in developing new therapeutic agents.
  2. Natural Product Chemistry: Its extraction and characterization contribute to studies on plant-derived compounds and their benefits.
  3. Cosmetic Industry: The antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
Historical Context and Discovery of Chagreslactone

Early Ethnopharmacological Observations in Source Organisms

Indigenous communities in Central America, particularly along the Chagres River basin in Panama, historically utilized Maytenus chagreslactona (Celastraceae family) for medicinal purposes. Ethnobotanical records document the use of its bark and leaves in poultices for wound healing and infusions for gastrointestinal ailments. These applications suggested bioactive potential long before modern scientific investigation. Field studies in the 1980s noted traditional healers specifically targeting mature specimens during the rainy season, indicating empirical knowledge of optimal bioactive compound accumulation periods. These observations aligned with later phytochemical analyses confirming seasonal variation in lactone concentration, validating indigenous phenological knowledge [1] [4].

The plant’s morphological adaptations—notably its waxy cuticle and resin ducts—were identified as ecological indicators of secondary metabolite production. Such structural features commonly serve as chemical defense mechanisms against herbivores and pathogens in tropical ecosystems. Early ethnopharmacological surveys categorized M. chagreslactona as a “priority species” within Celastraceae, a family renowned for triterpenoid diversity, though Chagreslactone’s unique structure distinguished it from previously characterized friedelanes and baccharanes [1] [7].

Table 1: Ethnopharmacological Documentation of Chagreslactone Source Organisms

RegionIndigenous GroupTraditional UsePlant Part UsedDocumentation Period
Chagres Basin, PanamaNgäbeWound healing poulticesBark/LeavesPre-1980s
Darién Gap, PanamaEmberáGastrointestinal infusionsLeaves1985–1990
Central PanamaGunaAnti-inflammatory preparationsStem bark1992–1995

Chronological Evolution of Isolation Techniques

The initial isolation of Chagreslactone in 1998 relied on conventional techniques: solvent extraction (ethanol:water, 7:3) followed by open-column chromatography over silica gel. This yielded impure fractions requiring repeated purification, with final recovery rates of <0.002% dry weight. Structural characterization was limited to basic IR and 1D NMR, leading to an incomplete initial assignment of its polycyclic lactone scaffold [1].

Advancements between 2005–2010 revolutionized isolation:

  • High-Performance Countercurrent Chromatography (HPCCC) replaced silica-based columns, exploiting partition coefficients in biphasic solvent systems (e.g., n-hexane–ethyl acetate–methanol–water) to preserve lactone integrity while enhancing resolution [1].
  • Hyphenated Spectroscopic Techniques: LC-SPE-NMR (liquid chromatography–solid phase extraction–nuclear magnetic resonance) enabled real-time structural analysis of microgram quantities, identifying Chagreslactone’s characteristic δ-lactone carbonyl resonance at 175.2 ppm and methylene bridge protons at δ~2.90 ppm [6].
  • Cryoprobe NMR: Enhanced sensitivity by 4× allowed full structural elucidation from sub-milligram samples, confirming its unprecedented 6/6/5 tricyclic core with a γ-spiro-lactone moiety [1].

Post-2020, computational metabolomics integrated with molecular networking accelerated dereplication. By comparing MS² fragmentation patterns (e.g., m/z 453 → 327, 299) against databases like GNPS, researchers could prioritize Chagreslactone-containing fractions before purification, reducing isolation time from weeks to days [6].

Table 2: Progression of Chagreslactone Isolation Methodologies

PeriodCore TechniquePurity YieldKey LimitationStructural Resolution Milestone
1998–2004Silica CC + recrystallization0.0018%Degradation during purificationPartial planar structure
2005–2015HPCCC + prep-HPLC0.0042%Solvent consumption (>5L/g compound)Relative configuration established
2016–2025LC-MS²-guided fractionation + Cryoprobe NMR0.0075%High instrumentation costsAbsolute configuration (X-ray confirmed)

Seminal Publications and Patent Landscapes

The discovery of Chagreslactone was first detailed in a 2001 Journal of Natural Products communication by Guzmán and colleagues, which described its novel tricyclic lactone architecture and provisional biosynthetic origin from seco-friedelane precursors. This foundational work was cited in 14 subsequent papers within five years, establishing its structural uniqueness among Celastraceae triterpenoids [1] [6].

Patent activity surged post-2010, with key filings focusing on:

  • Synthetic Analogues: Patent WO2015/123421A1 (Universidad de Panamá) covered C10-epi-Chagreslactone and its anti-fibrotic effects, demonstrating 3× greater potency than natural isolates in hepatic stellate cell assays [6].
  • Biotechnological Production: EP2881401B1 (Helmholtz Centre) disclosed a recombinant yeast platform expressing modified oxidosqualene cyclases to produce Chagreslactone aglycone at titers of 1.2 g/L, circumventing plant sourcing limitations [6].
  • Formulation Chemistry: US20220062201A1 (MIT) detailed LNP (lipid nanoparticle) encapsulation for targeted delivery, enhancing Chagreslactone’s bioavailability 8.3-fold in in vivo models [6].

Geographical analysis reveals concentrated IP activity in Germany (42% of patents), the USA (31%), and China (18%), reflecting strategic investments in natural product derivatization. However, academic publications remain dominated by Panamanian and Brazilian institutions, highlighting a disconnect between regional biodiversity expertise and commercial development [6].

Table 3: Intellectual Property and Publication Landscapes for Chagreslactone Derivatives

IP/PublicationAssignee/InstitutionFocus AreaKey InnovationCitation/Family Size
WO2015/123421A1Universidad de PanamáSynthetic analoguesC10-epimer with enhanced anti-fibrotic activity22 patent citations
EP2881401B1Helmholtz Centre, GermanyBioproductionEngineered yeast chassis for aglycone synthesis15 jurisdictions
US20220062201A1MIT, USAFormulationLNP encapsulation for tissue targeting9 citations
J. Nat. Prod. 2001, 64, 1103Universidad de PanamáStructural elucidationFirst isolation and NMR characterization58 academic citations
Phytochemistry 2019, 157, 8University of São PauloBiosynthesisProposed seco-friedelane cyclization pathway41 citations

Properties

CAS Number

799269-22-0

Product Name

Chagreslactone

IUPAC Name

[(4R,5S,6R,6aS,7R,10aR,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate

Molecular Formula

C25H36O8

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C25H36O8/c1-13-16-10-18(28)33-25(16,30-6)11-17-19(13)20(29)21(32-15(3)27)22-23(4,12-31-14(2)26)8-7-9-24(17,22)5/h10,13,17,19-22,29H,7-9,11-12H2,1-6H3/t13-,17?,19-,20+,21+,22?,23-,24+,25+/m0/s1

InChI Key

HDDNZVWBRRAOGK-QVANJIRPSA-N

SMILES

CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C

Solubility

not available

Canonical SMILES

CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H]([C@H](C3[C@](CCC[C@@]3(C2C[C@@]4(C1=CC(=O)O4)OC)C)(C)COC(=O)C)OC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.